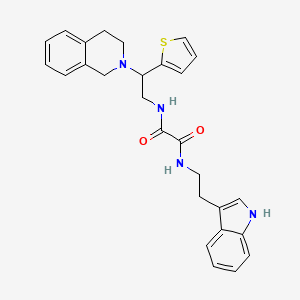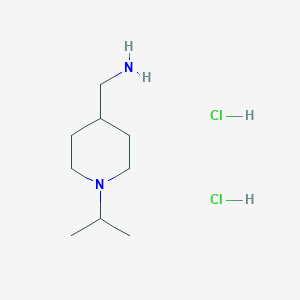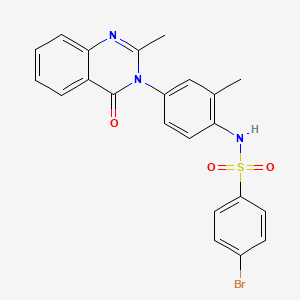
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intriguing compound with a unique structure that includes both a bromine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves the multi-step reaction of a bromo-substituted benzene derivative with a quinazolinone derivative. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which are renowned for their efficiency in forming carbon-nitrogen bonds.
Industrial Production Methods: On an industrial scale, this compound is produced using automated synthesis platforms that ensure precise control over reaction conditions. High-throughput screening methods optimize yield and purity, using solvents like dimethylformamide or toluene and catalysts such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: This compound participates in a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The quinazolinone moiety may undergo reduction to yield its corresponding dihydroquinazoline derivative.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Most reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products: From these reactions, one can obtain a range of derivatives including sulfonic acids, dihydroquinazolines, and other substituted phenyl derivatives, each having unique properties and applications.
Scientific Research Applications
This compound has extensive applications across various scientific domains:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, owing to its reactivity.
Biology: The sulfonamide group is known for its antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: This compound has potential as a pharmaceutical agent due to its ability to inhibit certain enzymes linked to disease pathways.
Industry: It is used in the manufacture of specialty chemicals and advanced materials, such as high-performance polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Pathways Involved: Common pathways include enzyme inhibition, protein binding, and interactions with cellular membranes, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds with structural similarities include other sulfonamides and quinazolinone derivatives, such as:
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Uniqueness: The presence of the bromine atom in 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide distinguishes it from its analogs. This feature enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry.
That's a deep dive into this compound
Properties
IUPAC Name |
4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOBDNZATXMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
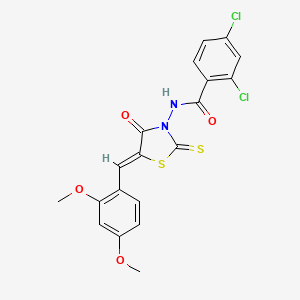
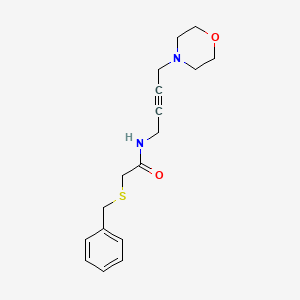
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
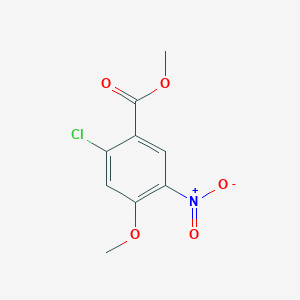
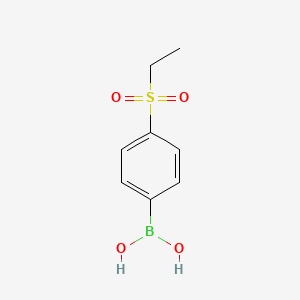
![2-(4-chlorophenoxy)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2495600.png)
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2495601.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
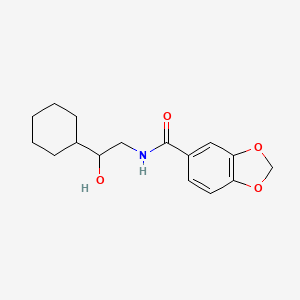
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
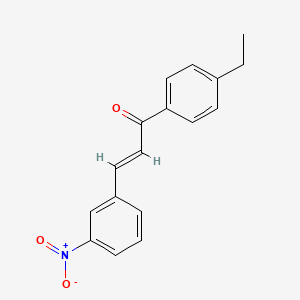
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)
